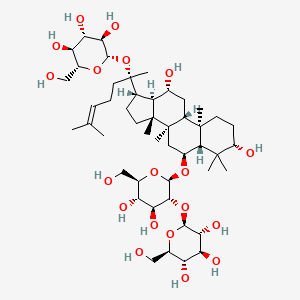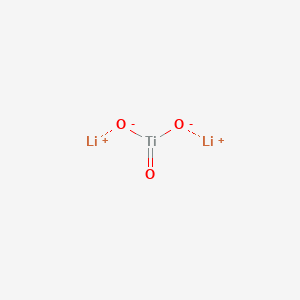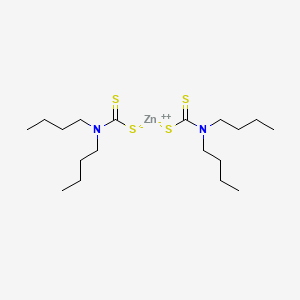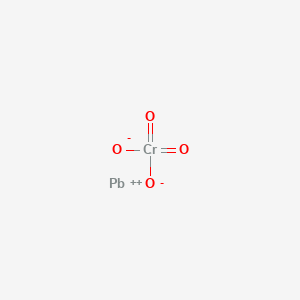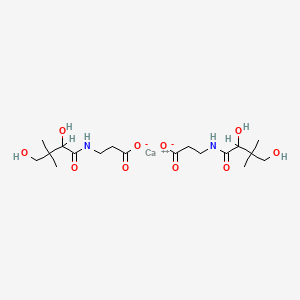
Thallium(III) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(III) acetate is a chemical compound that belongs to the class of metal acetylacetonates These compounds are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diacetyloxythallanyl acetate typically involves the reaction of thallium salts with acetylacetone in the presence of an appropriate solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Tl}^{+} + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Tl}(\text{CH}_3\text{COCHCOCH}_3)_2 ]
Industrial Production Methods
Industrial production of diacetyloxythallanyl acetate may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. The process typically includes steps such as mixing, reaction, filtration, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thallium(III) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the compound to lower oxidation state complexes.
Substitution: Ligand substitution reactions can replace the acetylacetonate ligands with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction may produce thallium(I) complexes.
Wissenschaftliche Forschungsanwendungen
Thallium(III) acetate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor for nanoparticle synthesis.
Wirkmechanismus
The mechanism of action of diacetyloxythallanyl acetate involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vanadium acetylacetonate
- Chromium acetylacetonate
- Iron acetylacetonate
Uniqueness
Thallium(III) acetate is unique due to its specific metal center (thallium) and the properties it imparts
Eigenschaften
IUPAC Name |
diacetyloxythallanyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Tl/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRYUGQTFYZGD-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Tl](OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Tl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
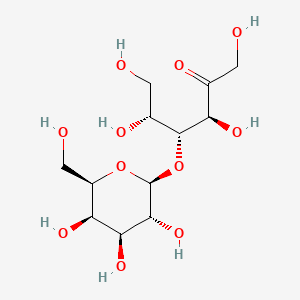
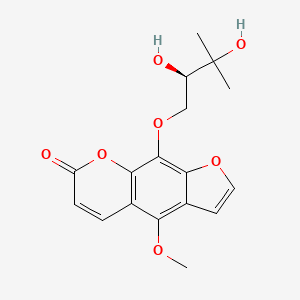


![8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7823013.png)
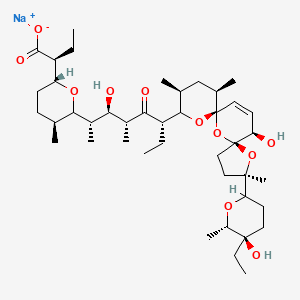
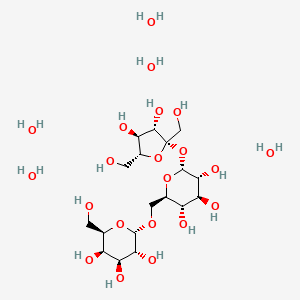
![methyl (E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enoate](/img/structure/B7823037.png)
